molecular formula C12H13IN2O B7029017 N-(1-cyanopropyl)-3-iodo-2-methylbenzamide

N-(1-cyanopropyl)-3-iodo-2-methylbenzamide

Cat. No.: B7029017
M. Wt: 328.15 g/mol
InChI Key: XRVUBXNRIXVXFS-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-3-iodo-2-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanopropyl group, an iodine atom, and a methyl group attached to a benzamide core

Properties

IUPAC Name

N-(1-cyanopropyl)-3-iodo-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O/c1-3-9(7-14)15-12(16)10-5-4-6-11(13)8(10)2/h4-6,9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVUBXNRIXVXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=C(C(=CC=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-3-iodo-2-methylbenzamide typically involves the reaction of 3-iodo-2-methylbenzoic acid with 1-cyanopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-3-iodo-2-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyanopropyl)-3-iodo-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-3-iodo-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanopropyl)-3-methylbenzamide
  • N-(1-cyanopropyl)-2-iodobenzamide
  • N-(1-cyanopropyl)-3-iodobenzamide

Uniqueness

N-(1-cyanopropyl)-3-iodo-2-methylbenzamide is unique due to the presence of both the iodine atom and the methyl group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

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